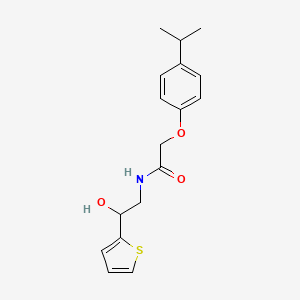

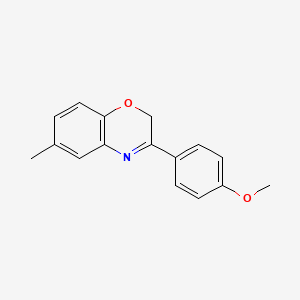

![molecular formula C15H12N2O2 B2505365 N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide CAS No. 176693-70-2](/img/structure/B2505365.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide

説明

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H12N2O2 . It is also known as (1,3-benzoxazol-2-yl)(phenyl)methanamine . The compound has a molecular weight of 224.26 .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide, involves straightforward chemistry without any quantitative chromatographic separations . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity . Moreover, chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .Molecular Structure Analysis

The 1,3-benzoxazole ring system is essentially planar . It makes a dihedral angle with the benzene ring of the methoxyphenyl group . Two intramolecular N-H⋯O and N-H⋯N hydrogen bonds occur, forming (5) and (7) ring motifs, respectively .Physical And Chemical Properties Analysis

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a solid white-colored compound . It has a melting point of 183-185°C . The IR spectrum shows peaks at 3053 (CH arom.), 2913 (CH ali.), and 1595 (N=C) cm−1 .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Benzoxazole derivatives, including N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide, serve as valuable starting materials in drug discovery. Researchers have explored their mechanistic approaches and synthesized various analogs. These compounds exhibit a broad substrate scope and functionalization potential, leading to diverse biological activities:

- Anti-cancer : Some derivatives exhibit anti-cancer properties, inhibiting the growth of cancer cells in vitro .

Synthetic Organic Chemistry

The synthesis of benzoxazole derivatives has seen significant advancements. Researchers have employed various pathways and catalysts to access these compounds:

- 2-Aminophenol as a Precursor : Benzoxazoles can be synthesized using 2-aminophenol as a starting material. Reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones have been explored under different conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) .

特性

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10(18)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)19-15/h2-9H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDUXNCIVBNURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)